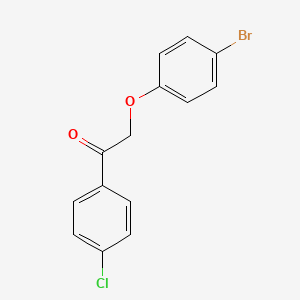
1-Cyclohexyl-3-(5-iodopyridin-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyl-3-(5-iodopyridin-2-yl)urea is an organic compound with the molecular formula C12H16IN3O. It is a derivative of urea, featuring a cyclohexyl group and an iodopyridinyl moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-(5-iodopyridin-2-yl)urea typically involves the reaction of cyclohexyl isocyanate with 5-iodo-2-aminopyridine. The reaction is carried out in an organic solvent such as dichloromethane, under reflux conditions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-Cyclohexyl-3-(5-iodopyridin-2-yl)urea can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction:
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves the use of palladium catalysts and boronic acids or esters as reagents.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents might include lithium aluminum hydride.
Major Products
Substitution Products: Depending on the substituent introduced, various derivatives of the original compound can be synthesized.
Oxidation and Reduction Products: These reactions can lead to the formation of different oxidation states or reduced forms of the compound.
Aplicaciones Científicas De Investigación
1-Cyclohexyl-3-(5-iodopyridin-2-yl)urea has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: It can be used in the study of biological pathways and mechanisms due to its potential interactions with biological molecules.
Mecanismo De Acción
The mechanism of action of 1-Cyclohexyl-3-(5-iodopyridin-2-yl)urea is not well-documented. its structure suggests that it could interact with various molecular targets, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1-Cyclohexyl-3-(2-pyridyl)urea: Similar in structure but lacks the iodine atom, which can significantly alter its reactivity and applications.
1-Cyclohexyl-3-(p-tolyl)urea:
Uniqueness
1-Cyclohexyl-3-(5-iodopyridin-2-yl)urea is unique due to the presence of the iodine atom, which can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.
Propiedades
IUPAC Name |
1-cyclohexyl-3-(5-iodopyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16IN3O/c13-9-6-7-11(14-8-9)16-12(17)15-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQJYZLUWFZGDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-amino-4-[(4-methylphenyl)amino]benzoic acid](/img/structure/B5866093.png)
![9-[2-(4-morpholinyl)ethyl]-9H-purin-6-amine](/img/structure/B5866103.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B5866112.png)
![6-methyl-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5866118.png)
![4-chloro-2-fluoro-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5866133.png)
![methyl 2-[(cyclobutylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5866148.png)

![5-[(3-Acetylphenyl)sulfamoyl]-2-hydroxybenzamide](/img/structure/B5866163.png)
![1-(FURAN-2-CARBONYL)-4-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE](/img/structure/B5866168.png)
methanone](/img/structure/B5866178.png)
![ethyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5866195.png)
![2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5866199.png)
![3,5-dimethyl-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B5866203.png)
